4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide
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Overview
Description
4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methoxyphenyl and trifluoromethyl groups, and the attachment of the sulfonyl and pyrazole moieties. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, temperature control, and purification methods would be critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H26F3N5O4S |
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Molecular Weight |
573.6 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]butanamide |
InChI |
InChI=1S/C27H26F3N5O4S/c1-18-8-3-4-9-19(18)17-35-14-13-24(34-35)33-25(36)12-7-15-40(37,38)26-31-21(16-23(32-26)27(28,29)30)20-10-5-6-11-22(20)39-2/h3-6,8-11,13-14,16H,7,12,15,17H2,1-2H3,(H,33,34,36) |
InChI Key |
VHAIQNFMRJSUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CCCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4OC |
Origin of Product |
United States |
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